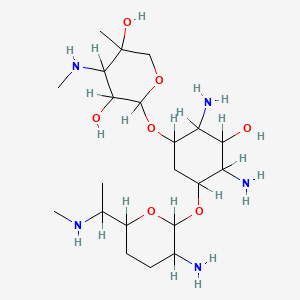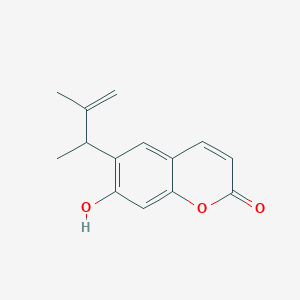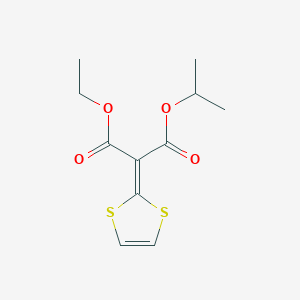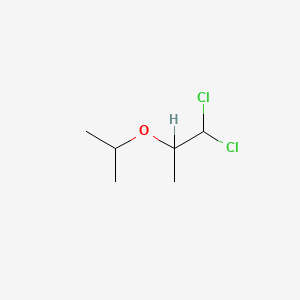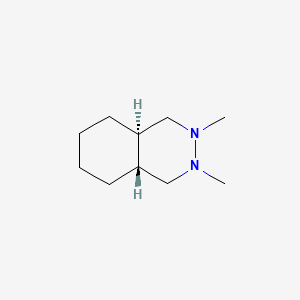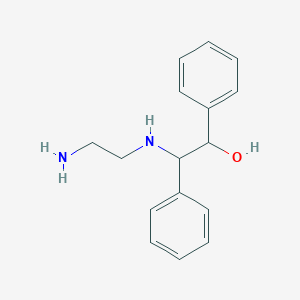
2-(2-Aminoethylamino)-1,2-diphenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethylamino)-1,2-diphenylethanol is an organic compound that features both amine and alcohol functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethylamino)-1,2-diphenylethanol typically involves the reaction of 2-aminoethylamine with 1,2-diphenylethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethylamino)-1,2-diphenylethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amine and alcohol groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-(2-Aminoethylamino)-1,2-diphenylethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethylamino)-1,2-diphenylethanol involves its interaction with specific molecular targets and pathways. The compound’s amine and alcohol groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Aminoethylamino)-1,2-diphenylethanol include:
2-(2-Aminoethylamino)ethanol: Known for its superior CO2 separation performance.
3-(2-Aminoethylamino)propyltrimethoxysilane: Used as a silane coupling agent in chemical research and industrial applications.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of amine and alcohol functional groups attached to a diphenylethanol backbone. This structure allows it to participate in a wider range of chemical reactions and interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
58733-26-9 |
|---|---|
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2-(2-aminoethylamino)-1,2-diphenylethanol |
InChI |
InChI=1S/C16H20N2O/c17-11-12-18-15(13-7-3-1-4-8-13)16(19)14-9-5-2-6-10-14/h1-10,15-16,18-19H,11-12,17H2 |
Clave InChI |
KSABEOZTQSQRBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


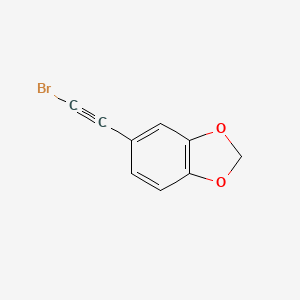
![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)
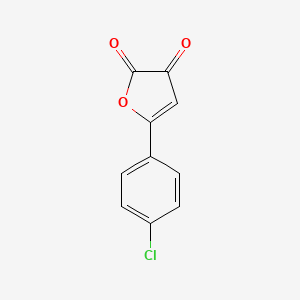
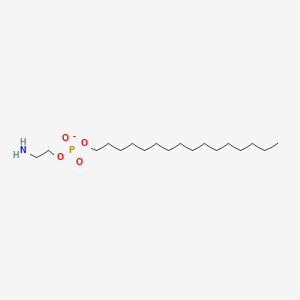
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
